3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine
Description
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a thiophen-2-yl group at position 3 and an amine at position 6. This scaffold is structurally analogous to purine bases like adenine, making it a promising candidate for targeting nucleotide-binding proteins or enzymes .
Properties
CAS No. |
825630-49-7 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-thiophen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-10-13-6-7(8-2-1-5-15-8)14(10)4-3-12-9/h1-6H,(H2,11,12) |
InChI Key |
RDDMYEWARDMSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C3N2C=CN=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazopyrazine scaffold with various functional groups . Common reagents include thiophene derivatives, amines, and pyrazine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine has a molecular formula of and is characterized by its unique imidazo-pyrazine framework. The presence of the thiophene moiety contributes to its electronic properties, which are crucial for biological activity. The compound's structure allows for potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Synthesis of Bioactive Molecules
Recent studies have demonstrated that this compound can serve as a building block in the synthesis of more complex bioactive compounds. A notable method involves the one-pot synthesis of 2,3-di-substituted imidazo[1,2-a]pyrazin-8-amines through multicomponent reactions (MCRs). These reactions have shown to yield high purity products under mild conditions, highlighting the compound's utility in creating adenine mimics, which are crucial in drug design targeting nucleotide-binding sites .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| GBB-3CR | 96 | Mild conditions |
| Traditional MCR | Lower yield | Harsh conditions |
Antibacterial Activity
The antibacterial potential of imidazo[1,2-a]pyrazine derivatives has been explored extensively. Compounds synthesized from this compound have exhibited promising activity against various bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA replication processes, making these derivatives valuable candidates for antibiotic development .
Drug Development
The compound has been investigated for its role as an inhibitor in various biological pathways. For instance, it has been studied as a potential inhibitor of cyclin-dependent kinase 12 (CDK12), which plays a vital role in cell cycle regulation and transcriptional control. Compounds similar to this compound have been shown to promote proteasomal degradation of cyclins, indicating their potential use in cancer therapy .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis conditions for derivatives of this compound revealed that varying reaction parameters significantly influenced yield and purity. The use of different solvents and temperatures was systematically analyzed to improve the overall efficiency of the synthesis process. The results indicated that employing less aggressive conditions preserved sensitive functional groups while achieving high yields .
Case Study 2: Antimicrobial Testing
In vitro testing of synthesized derivatives against Gram-positive and Gram-negative bacteria demonstrated varying levels of antibacterial efficacy. Compounds derived from this compound showed significant inhibition zones compared to control groups, suggesting that structural modifications could enhance their antimicrobial properties further .
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyrazin-8-amine scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison with key analogs:
Key Observations:
Substituent Effects :
- Electron-Donating Groups : Thiophene (in the target compound) and methoxyphenyl (TH7127) enhance aromatic stacking but may reduce metabolic stability compared to electron-withdrawing groups like fluorine (SC9) .
- Halogenation : Bromine (e.g., in 3-bromo-N,6-diphenyl analog) introduces a leaving group for further functionalization, unlike the thiophene or phenyl groups .
- N-Substituents : Pyridinylethyl (TH7528, TH7127) and morpholinylphenyl (SC9, ) groups improve solubility and target engagement via hydrogen bonding or polar interactions .
Synthetic Routes :
- Suzuki-Miyaura Coupling : Used for TH7528 (thiophene) and TH7127 (methoxyphenyl), yielding 34% and similar efficiencies, respectively. This method is versatile for introducing aryl/heteroaryl groups .
- Groebke-Blackburn-Bienaymé Reaction : Efficient for generating adenine-mimetic libraries from pyrazine-2,3-diamine, enabling rapid diversification .
Biological Activity
3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyrazine family, which is known for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C11H10N4S, with a molecular weight of 230.29 g/mol. The compound features a thiophene ring and an imidazo[1,2-a]pyrazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 825630-42-0 |
| Molecular Formula | C11H10N4S |
| Molecular Weight | 230.29 g/mol |
| LogP | 2.53 |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds within this class can inhibit the growth of various pathogens. For instance, a preliminary screening of related pyrazole derivatives indicated notable activity against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition of bacterial growth .
Anticancer Activity
This compound has been explored for its anticancer potential. A study identified several substituted imidazo[1,2-a]pyrazin-8-amines as inhibitors of breast tumor kinase (Brk) and protein tyrosine kinase 6 (PTK6), suggesting a pathway for therapeutic application in breast cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance potency against cancer cell lines.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been investigated. In vitro studies demonstrated that certain derivatives can reduce inflammatory markers in macrophages, indicating potential use in treating inflammatory diseases . The selectivity index (SI), which measures the ratio of cytotoxicity to activity against target cells, is crucial for determining the therapeutic viability of these compounds.
Study on Cytotoxicity and Selectivity
A detailed investigation into the cytotoxicity of imidazo[1,2-a]pyrazines revealed varying degrees of toxicity across different cell lines. For example, one study reported IC50 values for specific derivatives against RAW 264.7 macrophages and MRC-5 human fibroblast cells. Compounds exhibited IC50 values ranging from 4.69 µM to 50.64 µM for macrophages, indicating that while some compounds were effective in inhibiting intracellular amastigotes of Leishmania major, they also presented significant cytotoxicity .
| Compound ID | IC50 (RAW 264.7) | IC50 (MRC-5) | SI (Selectivity Index) |
|---|---|---|---|
| Compound 22 | 11.51 µM | Not measured | N/A |
| Compound 24 | 4.69 µM | Not measured | N/A |
The mechanism by which these compounds exert their effects often involves interaction with specific molecular targets such as kinases or receptors involved in cellular signaling pathways. For instance, compounds have shown inhibitory activity against LmCK1 (Leishmania major casein kinase 1), suggesting a targeted approach for antileishmanial therapy .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine and its analogs?
The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which utilizes pyrazine-2,3-diamine as the amidine component. This method offers high selectivity under mild conditions and enables the generation of adenine-mimetic libraries in a single step. Optimization involves adjusting solvent systems (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalysts (e.g., acetic acid or Yb(OTf)₃) to improve yields (>70%) .
Q. How is structural characterization of this compound and its derivatives performed?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, the imidazo[1,2-a]pyrazine core shows characteristic aromatic proton shifts at δ 7.8–8.5 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- X-ray crystallography : Resolves solid-state conformation, as demonstrated for co-crystals with kinases like PTK6 (resolution: 1.70 Å) .
Q. What preliminary biological screening approaches are used to assess its activity?
Initial screens focus on:
- Kinase inhibition assays : Testing against PTK6 or PI3K isoforms using ATP-competitive binding assays .
- Receptor binding studies : Radioligand displacement assays for adenosine receptors (A₂A, A₃) with IC₅₀ values in the nanomolar range .
- Cytotoxicity profiling : Cell viability assays (e.g., MTT) in cancer cell lines (e.g., MCF-7, HepG2) .
Advanced Research Questions
Q. How do structural modifications influence adenosine receptor subtype selectivity?
Substitutions at the 3-(thiophen-2-yl) position enhance A₃ receptor antagonism. For example:
- Electron-withdrawing groups (e.g., -CF₃) increase potency (A₃ IC₅₀: 12 nM vs. A₂A IC₅₀: 230 nM) .
- Hydrophobic substituents improve blood-brain barrier penetration, as shown in pharmacokinetic studies with logP values >2.5 .
- Docking simulations (AutoDock Vina) reveal hydrogen bonding with His250/Ser243 in A₃ receptors, critical for selectivity .
Q. What strategies are used to optimize crystallinity and formulation stability?
- Co-crystallization : Co-formers like oxetan-3-yl piperazine improve solubility (e.g., 8-amino-N-(2-hydroxy-2-methylpropyl) derivatives) .
- Salt formation : Trifluoroacetate or hydrochloride salts enhance thermal stability (melting points >250°C) and reduce hygroscopicity .
- Polymorph screening : High-throughput crystallization in methanol/water mixtures identifies stable Form I (PXRD peaks at 2θ = 12.5°, 18.7°) .
Q. How are advanced analytical methods applied to resolve metabolic pathways?
- LC-MS/MS : Quantifies major metabolites (e.g., hydroxylated thiophene derivatives) in hepatocyte incubations .
- Stable isotope labeling : Deuterated analogs track metabolic stability; e.g., methyl-d₃ substitutions reduce CYP3A4-mediated oxidation .
Q. What computational approaches validate target engagement in kinase inhibition?
- Molecular dynamics (MD) simulations : Analyze binding persistence of the imidazo[1,2-a]pyrazine core with PTK6’s hinge region (RMSD <1.5 Å over 100 ns) .
- Free-energy perturbation (FEP) : Predicts affinity changes (<1 kcal/mol error) for mutations (e.g., Leu273Met) .
Q. How does the compound modulate PI3Kδ isoform specificity?
- Binding pocket analysis : The 8-amino group forms a key hydrogen bond with Val828 in PI3Kδ, absent in PI3Kα/β .
- Kinome-wide profiling : Selectivity screens (e.g., DiscoverX) show >100-fold selectivity over mTOR and DNA-PK .
Q. What synthetic routes enable late-stage diversification for SAR studies?
Q. How are contradictions in biological data resolved across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
